molecular formula C27H27N3O4 B1664671 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid CAS No. 690696-91-4

2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid

Cat. No. B1664671
M. Wt: 457.5 g/mol
InChI Key: NVLJOYMLQAJWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

61A2 is a stabilizer of the active LPL dimer. It prevents LPL inactivation.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives: A study by Rodríguez et al. (2022) focused on the synthesis of derivatives of compounds similar to 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid, highlighting methodologies for obtaining complex organic compounds (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).
  • Crystal Structure Analysis: Research by Ishikawa et al. (2013) examined the crystal structures of similar m-terphenyl derivatives, providing insights into the dihedral angles and molecular configurations relevant to compounds like 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid (Ishikawa, Yoshida, & Suzuki, 2013).

Biological Activity and Drug Discovery

  • Natural-Product-Derived Fragments in Drug Design: Lanz and Riedl (2014) discussed the use of natural-product-derived fragments in designing molecules with specific biological activities. This research can inform the development of new drugs using structures similar to 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid (Lanz & Riedl, 2014).
  • Metabolism Studies in Novel Antidepressants: A study by Hvenegaard et al. (2012) examined the metabolism of a novel antidepressant, revealing pathways that could be relevant for compounds like 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Molecular Imaging and Diagnostic Applications

  • Potential in Beta-Cell Imaging: Wängler et al. (2004) synthesized a compound for potential use in imaging pancreatic beta-cells, demonstrating the applicability of similar compounds in diagnostic imaging, particularly in diabetes research (Wängler, Beck, Shiue, Schneider, Schwanstecher, Schwanstecher, Feilen, Alavi, Rösch, & Schirrmacher, 2004).

Novel Compound Synthesis and Chemical Properties

  • Synthesis of Hybrid Compounds: Ivanova, Kanevskaya, and Fedotova (2019) conducted research on synthesizing hybrid systems containing pharmacophoric fragments, which could include compounds structurally similar to 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid (Ivanova, Kanevskaya, & Fedotova, 2019).

properties

CAS RN

690696-91-4

Product Name

2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C27H27N3O4/c1-18-9-11-19(12-10-18)28-26(32)23-17-20(13-14-24(23)30-15-5-2-6-16-30)29-25(31)21-7-3-4-8-22(21)27(33)34/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,32)(H,29,31)(H,33,34)

InChI Key

NVLJOYMLQAJWLH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)N4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)N4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

61A2;  61-A-2;  61 A 2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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